1-(1-Methylcyclopropyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylcyclopropyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5(7)6(2)3-4-6/h5H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAMTLHAIDSDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42302-96-5 | |

| Record name | 42302-96-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Overview of the Research Significance of Cyclopropyl Containing Amines

Cyclopropyl-containing amines, often referred to as cyclopropylamines, are a class of compounds that have garnered considerable attention in medicinal chemistry and drug discovery. The cyclopropyl (B3062369) group, a three-membered carbon ring, imparts unique structural and electronic properties to molecules. acs.orgresearchgate.net Its rigid, strained structure can lead to favorable conformations for binding to biological targets and can enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. acs.orghyphadiscovery.com

The inherent strain of the cyclopropane (B1198618) ring and the reactivity of the amine group make cyclopropylamines valuable intermediates in various chemical transformations. longdom.org This has led to their incorporation into a wide array of therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds. longdom.org For instance, the cyclopropylamine (B47189) moiety is a key feature in some monoamine oxidase inhibitors (MAOIs), which are used to treat depression. longdom.org The ability of the cyclopropyl ring to influence a molecule's potency, reduce off-target effects, and improve pharmacokinetic properties has solidified its status as a "privileged" structural motif in drug development. acs.orgresearchgate.net

Historical Trajectories and Key Academic Milestones in Ethanamine Research

Ethanamine, also known as ethylamine (B1201723), is a fundamental primary amine with the chemical formula CH₃CH₂NH₂. wikipedia.org Its history is closely tied to the development of organic chemistry. While early organic chemists worked with ammonia (B1221849) and its derivatives, the large-scale industrial production of ethanamine began in the 20th century. A common method involves the reaction of ethanol (B145695) with ammonia in the presence of an oxide catalyst. wikipedia.org

Key milestones in ethanamine research include its establishment as a versatile building block in organic synthesis. It serves as a precursor in the production of many herbicides, such as atrazine (B1667683) and simazine. wikipedia.org In the realm of pharmacology, ethanamine and its derivatives have been investigated for a variety of applications. For example, certain ethanamine derivatives have been explored as psychotropic drugs. The basic nature of the ethylamine group makes it a common feature in many biologically active compounds, where it can participate in crucial interactions with biological targets. ncert.nic.in The development of reactions involving ethanamine, such as its use in the Birch reduction, has also been a significant area of academic inquiry. wikipedia.org

Positioning of 1 1 Methylcyclopropyl Ethanamine Within Contemporary Organic and Medicinal Chemistry Research Paradigms

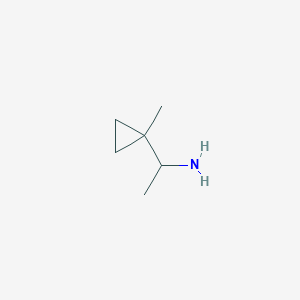

1-(1-Methylcyclopropyl)ethanamine, with the chemical structure shown below, combines the key features of both cyclopropylamines and ethanamines.

Chemical Structure of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃N |

| IUPAC Name | This compound |

Despite the significant research interest in both parent classes of compounds, specific academic research focusing solely on this compound is limited. Its presence is noted in various chemical supplier catalogs and some patents, suggesting its availability as a building block for more complex molecules. The compound embodies the contemporary strategy of combining known pharmacophores—the cyclopropylamine (B47189) and ethanamine motifs—to explore new chemical space for potential biological activity. The methyl substitution on the cyclopropyl (B3062369) ring could offer advantages such as increased lipophilicity or altered metabolic stability compared to its unsubstituted counterpart.

The primary research paradigm for a compound like this compound is its potential use in the synthesis of libraries of new chemical entities for high-throughput screening in drug discovery programs. The amine group provides a convenient handle for further chemical modification, allowing for the rapid generation of a diverse set of derivatives.

Overview of Principal Academic Research Themes Pertaining to 1 1 Methylcyclopropyl Ethanamine

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. solubilityofthings.comdeanfrancispress.com This process helps in designing a logical synthesis plan. For this compound, the primary disconnections are considered at the carbon-nitrogen bond and the bonds forming the ethylamine (B1201723) side chain.

Two primary retrosynthetic disconnections guide the synthesis design:

C-N Bond Disconnection: This is the most straightforward approach, falling under the category of reductive amination. Cleaving the C-N bond reveals 1-(1-methylcyclopropyl)ethan-1-one as a key ketone precursor and ammonia (B1221849) as the nitrogen source. This ketone is a central intermediate in many of the synthetic pathways.

C-C Bond Disconnection: An alternative disconnection of the carbon-carbon bond between the cyclopropyl ring and the ethylamine moiety points towards a precursor like 1-methylcyclopropanecarbonitrile. This nitrile can then be converted to the target amine via the addition of a methyl group (e.g., using a Grignard reagent) followed by reduction.

These disconnections lead to several plausible forward synthetic strategies, including those based on amidation/reduction, reductive amination, and nitrile reduction pathways.

Novel Synthetic Pathways to the this compound Core Structure

Building the racemic framework of this compound can be accomplished through several reliable methods common in organic synthesis.

Amidation and Reduction Strategies

This two-step approach involves first creating an amide and then reducing it to the corresponding amine. The synthesis begins with a carboxylic acid derivative, 1-methylcyclopropanecarboxylic acid.

Amidation: The carboxylic acid is first converted into a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂). This intermediate is then reacted with acetamide (B32628) or a related nitrogen source, followed by hydrolysis, to form N-(1-(1-methylcyclopropyl)ethyl)acetamide. Alternatively, various coupling agents can be used to directly form the amide bond. organic-chemistry.orgunimi.it

Reduction: The resulting amide is then reduced to the target primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as amides are relatively stable functional groups. libretexts.org

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 1-methylcyclopropanecarboxylic acid | 1. SOCl₂ or Oxalyl Chloride2. Acetamide precursor | N-(1-(1-methylcyclopropyl)ethyl)acetamide |

| 2 | N-(1-(1-methylcyclopropyl)ethyl)acetamide | LiAlH₄, followed by H₂O workup | This compound |

Reductive Amination Approaches

Reductive amination is one of the most versatile and widely used methods for synthesizing amines from carbonyl compounds. youtube.comorganic-chemistry.org This process typically involves the reaction of a ketone or aldehyde with ammonia or a primary amine to form an imine, which is reduced in situ to the amine. libretexts.org

For the synthesis of this compound, the key precursor is the ketone 1-(1-methylcyclopropyl)ethan-1-one . The reaction proceeds by treating this ketone with ammonia to form the corresponding imine, which is then reduced. To avoid the harsh conditions of catalytic hydrogenation and the high reactivity of reagents like LiAlH₄, milder reducing agents are often preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they selectively reduce the protonated imine in the presence of the starting ketone. organic-chemistry.orgmasterorganicchemistry.com This "one-pot" procedure is highly efficient. youtube.com

| Precursor | Nitrogen Source | Reducing Agent | Solvent/Catalyst |

| 1-(1-methylcyclopropyl)ethan-1-one | Ammonia (NH₃) | Sodium cyanoborohydride (NaBH₃CN) | Methanol, mild acid (e.g., AcOH) |

| 1-(1-methylcyclopropyl)ethan-1-one | Ammonia (NH₃) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) |

| 1-(1-methylcyclopropyl)ethan-1-one | Ammonium (B1175870) Formate | Cp*Ir complexes | Transfer hydrogenation conditions |

Nitrile Reduction Pathways

The reduction of nitriles provides a direct route to primary amines. libretexts.orgorganic-chemistry.org This pathway utilizes a nitrile precursor, which can be synthesized and then reduced to form the ethylamine group. A plausible precursor is 2-(1-methylcyclopropyl)acetonitrile .

The carbon-nitrogen triple bond of the nitrile is reduced to a primary amine using strong reducing agents or catalytic hydrogenation. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a highly effective reagent for nitrile reduction, typically carried out in an ether solvent like diethyl ether or THF, followed by an aqueous workup. libretexts.orglibretexts.org

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). libretexts.org

A patent describes a synthesis starting from cyclopropyl cyanide, which is reacted with methyl-magnesium-bromide. google.com The resulting intermediate is then subjected to a series of reactions, including treatment with chlorosulfonyl isocyanate and sodium hydroxide, to yield the final amine product. google.com

| Precursor | Method | Reagents/Catalyst |

| 2-(1-methylcyclopropyl)acetonitrile | Hydride Reduction | 1. LiAlH₄ in ether2. H₂O |

| 2-(1-methylcyclopropyl)acetonitrile | Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel |

Cyclopropanation-Based Syntheses of Key Precursors

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation. unl.pt It involves an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). This reagent adds to the double bond of the alkene to form the cyclopropane (B1198618) ring stereospecifically. For creating the methyl-substituted cyclopropane, a variation of this reaction would be necessary.

An alternative and more direct route to a key precursor involves the alkenylation of a phenol (B47542) followed by cyclopropanation to produce 1-methylcyclopropyl aryl ethers, demonstrating a modern approach to forming the core ring structure. nih.gov Iron-catalyzed cyclopropanation using aldehydes as carbene precursors also represents a novel strategy. nih.gov

Stereoselective Synthesis of Enantiopure this compound

Since this compound is a chiral molecule, possessing a stereocenter at the carbon atom bonded to the amine group, the synthesis of its individual enantiomers, (R)- and (S)-, is of significant interest. bldpharm.comaccelachem.com Enantioselective synthesis can be achieved through several strategies. e-bookshelf.de

Asymmetric Reduction: A highly effective method is the asymmetric reduction of the prochiral ketone, 1-(1-methylcyclopropyl)ethan-1-one. This can be accomplished using chiral reducing agents or a stoichiometric reductant in the presence of a chiral catalyst. Chiral oxazaborolidine catalysts, as pioneered by Corey, or transition metal catalysts (e.g., Ruthenium, Rhodium) with chiral ligands are commonly employed for this purpose.

Resolution of Racemic Amine: A classical approach involves synthesizing the racemic amine and then separating the enantiomers. This is done by reacting the amine with a chiral resolving agent, such as tartaric acid or a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts often have different solubilities, allowing them to be separated by fractional crystallization. Once separated, the addition of a base liberates the pure enantiomer of the amine.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key reaction step. After the desired stereocenter is set, the auxiliary is removed to yield the enantiopure product.

The availability of enantiopure starting materials, such as (R)- or (S)-1-(1-methylcyclopropyl)ethanol, can also provide a direct pathway to the desired enantiomer of the amine through stereospecific substitution reactions. accelachem.com

| Method | Strategy | Key Reagents/Process |

| Asymmetric Reduction | Catalytic reduction of 1-(1-methylcyclopropyl)ethan-1-one | Chiral Ru/Rh catalysts with ligands like BINAP; Chiral oxazaborolidines (CBS catalyst) |

| Diastereomeric Resolution | Separation of racemic this compound | Chiral acids (e.g., Tartaric acid), fractional crystallization, followed by basification |

| Chiral Pool Synthesis | Use of an enantiopure starting material | (R)- or (S)-1-(1-methylcyclopropyl)ethanol followed by stereospecific amination |

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a direct and atom-economical route to chiral amines. A primary strategy involves the asymmetric reductive amination of the corresponding prochiral ketone, 1-(1-methylcyclopropyl)ethan-1-one. This transformation can be achieved using a hydrogen source and ammonia in the presence of a chiral catalyst system. Transition metal catalysts, often based on iridium, rhodium, or ruthenium, complexed with chiral phosphine (B1218219) ligands, are commonly employed for such reactions.

Another powerful method is the catalytic asymmetric carbometalation of cyclopropenes, which can be followed by an amination reaction to create enantiomerically enriched cyclopropylamines. nih.gov Furthermore, cobalt-catalyzed asymmetric cyclopropanation can yield chiral cyclopropyl carboxamides, which can then be converted to the desired amines. organic-chemistry.org While these are established methods for chiral amine and cyclopropane synthesis, specific documented applications for the direct synthesis of this compound via these catalytic routes require further investigation. The development of imine reductases (IREDs) also presents a promising enzymatic avenue for the asymmetric reduction of the corresponding imine to the amine. chemistryviews.orgnih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. iipseries.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. youtube.com

One effective strategy for synthesizing chiral primary amines involves the nucleophilic addition of an organometallic reagent to an imine or oxime derivative bearing a chiral auxiliary. nih.gov For instance, an (E)-oxime ether, functionalized with a chiral auxiliary like (1S)-2-hydroxy-1-phenylethanol (derived from (R)-mandelate), can undergo diastereoselective addition with a methyl organolithium reagent. nih.gov Subsequent reductive cleavage of the N-O bond would yield the enantiomerically enriched amine. This approach provides a reliable method for controlling the stereochemistry at the newly formed chiral center. organic-chemistry.org

Other widely used auxiliaries, such as Evans-type oxazolidinones or pseudoephedrine, could also be employed in more extended synthetic sequences to establish the required stereocenter. researchgate.net

Enzymatic Resolution and Biocatalytic Approaches

Biocatalysis provides a highly selective and environmentally benign alternative for producing enantiopure amines. rsc.org Two primary biocatalytic strategies are applicable: kinetic resolution of the racemic amine and asymmetric synthesis from a prochiral ketone.

Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemic amine, allowing for the separation of the unreacted, enantiopuer amine from the modified product. wikipedia.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective for this purpose. nih.govfrontiersin.org The racemic this compound is reacted with an acyl donor (e.g., vinyl acetate) in the presence of the lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), producing an N-acetylated amide, while leaving the other enantiomer (e.g., the S-enantiomer) largely unreacted. The resulting mixture of the amide and the unreacted amine can then be separated.

Table 1: Enzymes in Kinetic and Asymmetric Synthesis of Chiral Amines

| Enzyme Type | Reaction | Substrate | Outcome |

|---|---|---|---|

| Lipase (e.g., CALB) | Kinetic Resolution (Acylation) | Racemic Amine | Separation of enantiomers |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | Prochiral Ketone | Enantiopure Amine |

Asymmetric Synthesis from a Prochiral Ketone: A more direct biocatalytic route is the asymmetric reductive amination of 1-(1-methylcyclopropyl)ethan-1-one. Amine dehydrogenases (AmDHs) or engineered imine reductases (IREDs), also known as reductive aminases (RedAms), can catalyze the direct conversion of the ketone to a single enantiomer of the amine with high enantiomeric excess. nih.govfrontiersin.orgresearchgate.netgoogle.com These enzymes utilize a cofactor, such as NAD(P)H, and an amine source (like ammonia) to create the chiral amine in a single, highly selective step. rsc.org Recent advancements have produced engineered IREDs capable of converting bulky substrates to their corresponding chiral amines with high yields and enantioselectivity. chemistryviews.org

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. researchgate.netwikipedia.orgnih.govstudysmarter.co.uk This strategy leverages the existing chirality of the starting material to construct the target molecule.

A potential chiral pool approach for this compound could start from a natural amino acid such as L-alanine. The synthesis would involve transforming the carboxylic acid group of alanine (B10760859) into the required methyl group of the ethanamine backbone while preserving the stereochemistry of the α-carbon. The 1-methylcyclopropyl moiety would be synthesized separately and then coupled to the chiral backbone derived from alanine. While this represents a viable and logical strategy, specific examples of this approach being used for this compound are not prominently documented.

Derivatization and Functionalization Strategies for this compound Analogs

The primary amine group of this compound is a versatile functional handle for a wide range of chemical modifications. These derivatization reactions are crucial for creating libraries of analogs for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

N-Alkylation and Acylation Reactions

N-Alkylation: The hydrogen atoms on the amine can be substituted with alkyl groups through N-alkylation. A common laboratory method involves reacting the amine with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in the presence of a base. wikipedia.orglibretexts.org To favor mono-alkylation and prevent the formation of tertiary amines, specific bases like cesium carbonate in an anhydrous solvent can be employed. google.comrsc.org An alternative, greener approach involves the direct N-alkylation of the amine with an alcohol over a solid catalyst, such as nanosized zeolite beta, producing only water as a byproduct. organic-chemistry.org

N-Acylation: N-acylation is a fundamental transformation that converts the primary amine into a secondary amide. This is typically achieved by reacting the amine with a more electrophilic carboxylic acid derivative. researchgate.net

Acyl Halides: The Schotten-Baumann reaction, which involves treating the amine with an acyl chloride (e.g., acetyl chloride or benzoyl chloride) in the presence of a base (like pyridine (B92270) or aqueous sodium hydroxide), is a robust and widely used method. youtube.comfishersci.co.ukyoutube.comchemguide.co.uk

Acid Anhydrides: Acid anhydrides (e.g., acetic anhydride) are also effective acylating agents that react readily with the amine, often with a base to neutralize the carboxylic acid byproduct. youtube.comfishersci.co.uk

Formation of Amides, Ureas, and Thioureas

Amides: Beyond acyl halides and anhydrides, amides can be formed directly from carboxylic acids using coupling reagents. This approach is prevalent in peptide synthesis and offers mild reaction conditions. acs.orgiris-biotech.de A carboxylic acid is activated in situ by the coupling reagent, which is then attacked by the amine.

Table 2: Common Reagents for Derivatization of this compound

| Derivative | Reagent Class | Specific Examples | Byproduct |

|---|---|---|---|

| Amide | Coupling Reagent | EDC, DCC, HATU, PyBOP | Urea (B33335), etc. |

| Urea | Isocyanate | Phenyl isocyanate | None |

| Phosgene (B1210022) Equivalent | Carbonyldiimidazole (CDI), Triphosgene | Imidazole, CO₂, HCl | |

| Thiourea | Isothiocyanate | Allyl isothiocyanate | None |

Ureas: Substituted ureas are readily synthesized from this compound.

From Isocyanates: The most direct method is the reaction of the amine with an appropriate isocyanate (R-N=C=O). This addition reaction is typically fast and clean, requiring no additional reagents or catalysts. commonorganicchemistry.comnih.govorganic-chemistry.org

From Phosgene Equivalents: For safety reasons, highly toxic phosgene is often replaced by solid or liquid equivalents. Carbonyldiimidazole (CDI) is a common choice; it first reacts with the amine to form a carbamoylimidazole intermediate, which then reacts with a second amine to yield an unsymmetrical urea. commonorganicchemistry.comacs.org This method avoids the formation of symmetrical urea byproducts. acs.org Other methods include using carbon dioxide in combination with dehydrating agents. acs.org

Thioureas: Thioureas, the sulfur analogs of ureas, are important structural motifs.

From Isothiocyanates: The most common synthesis involves the direct addition of the amine to an isothiocyanate (R-N=C=S). The reaction is generally high-yielding and proceeds under mild conditions. nih.govorganic-chemistry.org

From Carbon Disulfide: Symmetrical thioureas can be prepared by reacting the amine with carbon disulfide in the presence of a coupling agent or via a dithiocarbamate (B8719985) salt intermediate. nih.govorganic-chemistry.orgdtu.dk Other specialized reagents, such as thiocarbamoyl benzotriazoles, can act as isothiocyanate equivalents for a safe and efficient synthesis. rsc.org

Regioselective Functionalization of the Ethanamine Moiety

The primary amine group within this compound serves as a critical handle for synthetic modification due to its inherent nucleophilicity. Regioselective functionalization of this ethanamine moiety allows for the introduction of a wide array of substituents, leading to the creation of diverse molecular architectures. These transformations primarily focus on the formation of new carbon-nitrogen or heteroatom-nitrogen bonds, such as amides, sulfonamides, carbamates, and substituted amines. evitachem.com The reactivity of the primary amine is significantly influenced by the reaction conditions, particularly pH, which dictates its protonation state and, consequently, its availability as a nucleophile. mdpi.com

N-Alkylation Reactions

Direct N-alkylation of this compound with alkyl halides can be challenging to control. The reaction proceeds via an SN2 mechanism, but the resulting secondary amine product is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to a "runaway" reaction, producing a mixture of mono- and di-alkylated products, as well as the tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com

A more controlled and widely adopted method for regioselective N-alkylation is reductive amination . This two-step, one-pot process involves the initial condensation of the primary amine with an aldehyde or ketone to form a Schiff base or imine intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. This method avoids the issue of over-alkylation common in direct alkylation. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective for their mildness and selectivity.

N-Acylation Reactions

N-acylation is a robust and highly regioselective method for functionalizing the ethanamine moiety. The reaction of this compound with acyl chlorides or acid anhydrides readily forms stable amide bonds. evitachem.com These reactions are typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction.

Alternatively, activated esters, such as N-hydroxysuccinimide (NHS) esters, can be used for acylation under very mild conditions, often in aqueous or mixed-solvent systems. mdpi.com This method is particularly valuable when dealing with sensitive substrates. The chemoselectivity of acylation for the amine group over other potential nucleophiles is generally high under neutral to basic conditions. nih.gov

N-Sulfonylation

Similar to N-acylation, N-sulfonylation provides a reliable route to functionalize the primary amine. Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base yields the corresponding sulfonamide. Sulfonamides are generally stable compounds and the sulfonamide linkage is a key feature in many biologically active molecules.

Formation of Carbamates and Ureas

The ethanamine moiety can be converted into a carbamate (B1207046) through reaction with chloroformates or dicarbonates. For instance, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is widely used for the chemoselective N-tert-butoxycarbonylation (Boc-protection) of amines. organic-chemistry.org This reaction is fundamental in multi-step organic synthesis, where the Boc group serves as a protecting group to mask the nucleophilicity of the amine during subsequent chemical transformations. google.com

Furthermore, the reaction of this compound with various isocyanates provides a direct route to N,N'-substituted ureas. mdpi.com This transformation involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the isocyanate.

The table below summarizes various regioselective functionalization reactions targeting the ethanamine moiety.

| Reaction Type | Reagent | Product | Typical Yield |

|---|---|---|---|

| N-Acetylation | Acetyl Chloride / Base | N-[1-(1-Methylcyclopropyl)ethyl]acetamide | High |

| N-Benzoylation | Benzoyl Chloride / Base | N-[1-(1-Methylcyclopropyl)ethyl]benzamide | High |

| Reductive Methylation | Formaldehyde, NaBH(OAc)₃ | N-Methyl-1-(1-methylcyclopropyl)ethanamine | Good to High |

| N-Tosylation | p-Toluenesulfonyl Chloride / Base | N-[1-(1-Methylcyclopropyl)ethyl]-4-methylbenzenesulfonamide | High |

| Boc-Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | tert-Butyl [1-(1-methylcyclopropyl)ethyl]carbamate | Very High |

| Urea Formation | Phenyl isocyanate | 1-[1-(1-Methylcyclopropyl)ethyl]-3-phenylurea | High |

High-Resolution Spectroscopic Characterization Beyond Basic Identification

To move beyond a simple confirmation of its chemical formula, a suite of high-resolution spectroscopic methods is employed to probe the intricate details of the molecule's structure, including the spatial arrangement of its atoms and the nature of its chemical bonds.

Advanced NMR Spectroscopy (2D-NMR, NOESY for Conformational Insights)

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for revealing through-bond and through-space correlations, which are crucial for determining the molecule's conformation.

Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methine proton of the ethylamine group and the methyl protons, as well as the protons on the cyclopropyl ring. HSQC (Heteronuclear Single Quantum Coherence) would then link each proton to its directly attached carbon atom.

Of particular importance for conformational analysis is the Nuclear Overhauser Effect Spectroscopy (NOESY). This technique identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. For this compound, NOESY experiments would be critical in determining the preferred orientation of the ethylamine substituent relative to the cyclopropyl ring. For example, spatial proximity between the amine protons and the methyl group on the cyclopropyl ring would suggest a specific rotational conformation.

While specific NOESY data for this compound is not publicly available, a hypothetical NOESY spectrum would reveal cross-peaks indicating spatial proximity between specific protons.

Hypothetical NOESY Data for this compound:

| Proton 1 | Proton 2 | Expected NOE | Implication for Conformation |

| Ethylamine -CH | Cyclopropyl -CH₂ | Strong | Indicates a conformation where the ethylamine group is oriented towards the cyclopropyl ring. |

| Ethylamine -NH₂ | Cyclopropyl -CH₃ | Medium | Suggests a rotational preference of the amine group. |

| Ethylamine -CH₃ | Cyclopropyl -CH₂ | Weak | Provides further constraints on the overall molecular shape. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the alkyl and cyclopropyl groups (around 2850-3000 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹). The position and shape of the N-H stretching bands can provide insights into hydrogen bonding, which influences the conformational preferences in the condensed phase.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data by providing information on the C-C stretching vibrations of the cyclopropyl ring and the carbon backbone.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 (broad) | Weak |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C-H Stretch (Cyclopropyl) | ~3050 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| Cyclopropyl Ring "Breathing" | ~1200 | Strong |

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination

Since this compound possesses a chiral center at the carbon atom of the ethylamine group bonded to the cyclopropyl ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the enantiomeric purity and the absolute configuration of a chiral sample.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the sample can be determined.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the Cotton effect, is also characteristic of the absolute configuration.

While no specific CD or ORD data for this compound is available, studies on similar chiral amines with cyclopropyl groups have demonstrated the utility of these techniques in establishing their absolute configurations. researchgate.net

X-ray Crystallography of this compound Salts or Derivatives for Solid-State Conformation

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. This technique requires the formation of a single crystal of the compound or a suitable salt or derivative. For an amine like this compound, forming a hydrochloride or hydrobromide salt can often facilitate the growth of high-quality crystals.

An X-ray crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the crystalline lattice. This information is invaluable for understanding the intrinsic conformational preferences of the molecule, although it's important to recognize that packing forces in the crystal can influence the observed conformation.

Although no crystal structure for this compound or its salts is present in the public crystallographic databases, a patent for a related compound mentions the formation of a crystalline solid, suggesting that crystallographic studies may be feasible. google.com

Gas-Phase Conformational Analysis (e.g., Microwave Spectroscopy)

To study the intrinsic conformational preferences of a molecule, free from the influence of solvent or crystal packing forces, gas-phase techniques are employed. Microwave spectroscopy is a particularly powerful method for determining the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional shape.

By analyzing the microwave spectra of different isotopologues of the molecule (where specific atoms are replaced with heavier isotopes), a very precise gas-phase structure can be determined. For this compound, microwave spectroscopy could distinguish between different conformers arising from the rotation around the C-C and C-N bonds of the ethylamine side chain.

Extensive microwave spectroscopy studies have been conducted on the closely related molecule, cyclopropylamine. aip.orgnih.govresearchgate.netresearchgate.netacs.org These studies have provided detailed information on its geometry and the potential energy surface for the inversion of the amino group. This body of work provides a strong foundation for predicting the likely gas-phase behavior of this compound.

Rotational Constants for trans-Cyclopropylamine (A Closely Related Compound): nih.gov

| Rotational Constant | Value (cm⁻¹) |

| A | 0.5474 |

| B | 0.2265 |

| C | 0.1955 |

Conformational Dynamics and Energy Landscape Studies

The conformation of a flexible molecule like this compound is not static but rather a dynamic equilibrium of different low-energy structures. Understanding this dynamic behavior requires the study of the molecule's conformational energy landscape.

Computational chemistry, using methods such as density functional theory (DFT) and ab initio calculations, plays a crucial role in mapping this landscape. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This surface reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

For this compound, computational studies would explore the rotation around the C(cyclopropyl)-C(ethyl) bond and the C(ethyl)-N bond. The results would provide insights into the relative populations of different conformers at a given temperature and the rates of interconversion between them. While specific computational studies on this molecule are not readily found, the principles of conformational analysis using computational methods are well-established. lasalle.eduupertis.ac.id

Rotameric Preferences of the Ethanamine Side Chain

The rotation around the single bond connecting the ethanamine side chain to the cyclopropyl ring in this compound results in different spatial arrangements known as rotamers or conformers. Due to the presence of the chiral center on the ethanamine group, these rotamers are diastereomeric in nature. The primary rotameric preferences are dictated by the minimization of steric hindrance between the substituents on the ethanamine side chain (the amino group and the methyl group) and the methyl group on the cyclopropyl ring.

Computational studies and spectroscopic analyses of analogous cyclopropylamine systems suggest that the ethanamine side chain is likely to adopt staggered conformations relative to the cyclopropyl ring to alleviate torsional strain. The two most plausible staggered conformations are the anti and gauche rotamers.

In the anti conformation, the large amino group is positioned opposite to the bulky methyl group on the cyclopropyl ring, minimizing steric repulsion. This is generally the most stable and, therefore, the most populated conformation. In the gauche conformations, the amino group is positioned at a 60-degree angle to the cyclopropyl methyl group. While less stable than the anti conformer due to increased steric interactions, the gauche forms are still more favorable than the fully eclipsed conformations, which represent energy maxima on the potential energy surface of rotation.

| Conformer | Dihedral Angle (N-C-C-C_ring) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.0 (most stable) |

| Gauche | ~60° | 1.5 - 2.5 |

| Gauche | ~-60° | 1.5 - 2.5 |

Note: The data in this table is illustrative and based on computational studies of analogous cyclopropylamine systems. The actual energy values for this compound may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) correlations, could provide experimental evidence for the predominant solution-state conformation by identifying protons that are in close spatial proximity.

Ring Pucker and Flexibility of the Cyclopropyl Moiety

The term "ring pucker" typically describes the non-planar conformations of cyclic molecules containing four or more atoms, such as cyclobutane (B1203170) or cyclohexane, which adopt these conformations to relieve ring strain. However, the cyclopropyl group in this compound is a three-membered ring. By its geometric nature, a three-membered ring is inherently planar and rigid. lumenlearning.com The three carbon atoms of the cyclopropane ring define a plane, and there is no possibility for the ring to "pucker" or adopt different conformations. lumenlearning.com

The defining characteristic of the cyclopropyl moiety is its significant ring strain, which arises from two main factors:

Angle Strain: The internal C-C-C bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° tetrahedral bond angle for sp³ hybridized carbon atoms. This deviation leads to substantial angle strain. masterorganicchemistry.com

Torsional Strain: The C-H bonds on adjacent carbon atoms of the cyclopropane ring are held in an eclipsed conformation, leading to torsional strain. lumenlearning.commasterorganicchemistry.com Unlike larger rings, this strain cannot be alleviated by rotation around the C-C bonds. masterorganicchemistry.com

This high degree of strain influences the bond lengths and reactivity of the cyclopropyl group. The C-C bonds within the ring are typically shorter and weaker than those in acyclic alkanes. The introduction of a methyl group and an ethanamine substituent on one of the ring carbons can cause minor distortions in the bond lengths and angles of the cyclopropane ring, but it does not alter the fundamental planarity and rigidity of the three-membered ring system.

| Parameter | Typical Value | Comparison to Acyclic Alkane |

|---|---|---|

| C-C Bond Length (in ring) | ~1.51 Å | Shorter (~1.54 Å) |

| C-C-C Bond Angle (in ring) | ~60° | Highly strained (ideal ~109.5°) |

| Exocyclic C-C Bond Length | ~1.52 Å | Slightly shorter |

Note: These are generalized values for substituted cyclopropanes. Specific experimental values for this compound would require dedicated crystallographic or spectroscopic studies.

Nucleophilic Properties of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound confers nucleophilic character to the molecule, making it reactive towards a variety of electrophiles. chemguide.co.uk

Reactivity in Acylation and Alkylation Reactions

The primary amine of this compound is expected to readily undergo acylation and alkylation reactions, which are fundamental transformations for the synthesis of more complex derivatives.

Acylation: In the presence of acylating agents such as acyl chlorides or acid anhydrides, this compound is anticipated to form N-substituted amides. For instance, the reaction with acetyl chloride would yield N-(1-(1-methylcyclopropyl)ethyl)acetamide. shaalaa.comvedantu.com This reaction proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.uklibretexts.orgresearchgate.net The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable amide product. chemguide.co.uklibretexts.orgresearchgate.net

Table 1: Representative Acylation Reaction of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetyl chloride | N-(1-(1-methylcyclopropyl)ethyl)acetamide | Acylation |

Alkylation: Alkylation of this compound with alkyl halides, such as methyl iodide, is expected to occur. However, controlling the degree of alkylation in primary amines can be challenging, often leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts. libretexts.orgevitachem.com The initial reaction of the primary amine with an alkyl halide forms a secondary amine, which is often more nucleophilic than the starting primary amine, leading to further alkylation. evitachem.com To achieve mono-alkylation, specific reaction conditions, such as using a large excess of the amine, would be necessary.

Table 2: Potential Products of Alkylation of this compound with Methyl Iodide

| Product | Degree of Alkylation |

| N-methyl-1-(1-methylcyclopropyl)ethanamine | Secondary Amine |

| N,N-dimethyl-1-(1-methylcyclopropyl)ethanamine | Tertiary Amine |

| (1-(1-methylcyclopropyl)ethyl)trimethylammonium iodide | Quaternary Ammonium Salt |

Formation of Imines and Enamines

The reaction of this compound with aldehydes and ketones is expected to primarily form imines (Schiff bases). evitachem.com Enamine formation is generally characteristic of the reaction of secondary amines with carbonyl compounds. libretexts.org

Imine Formation: The reaction of a primary amine with an aldehyde or ketone proceeds through a nucleophilic addition to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the C=N double bond of the imine. libretexts.org The reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the imine product. For example, the reaction of this compound with acetone (B3395972) would be expected to yield N-(1-(1-methylcyclopropyl)ethyl)propan-2-imine.

Table 3: Imine Formation from this compound

| Reactant 1 | Reactant 2 | Product | Product Type |

| This compound | Acetone | N-(1-(1-methylcyclopropyl)ethyl)propan-2-imine | Imine (Ketimine) |

Enamine Formation: Enamines are characterized by a C=C-N linkage and are typically formed from the reaction of a secondary amine with an enolizable aldehyde or ketone. libretexts.org Since this compound is a primary amine, it will preferentially form an imine upon reaction with a carbonyl compound. The formation of an enamine from a primary amine would require a subsequent tautomerization of the initially formed imine, which is generally not a favorable process.

Reactivity of the Cyclopropyl Ring System

The cyclopropyl group of this compound is a three-membered ring with significant ring strain (approximately 27 kcal/mol). This inherent strain makes the ring susceptible to opening under certain reaction conditions, a characteristic that defines much of its reactivity.

Ring-Opening Reactions (e.g., under Acidic or Electrophilic Conditions)

While specific studies on this compound are limited, the behavior of other cyclopropylamines suggests that the ring can be opened under acidic or electrophilic conditions. The protonation of the amine group under acidic conditions could potentially facilitate ring opening, although the stability of the resulting carbocation would be a critical factor. jcsp.org.pk Electrophilic addition to the cyclopropane ring, which behaves in some respects like a double bond, can also lead to ring cleavage. chemguide.co.uk For instance, reaction with strong acids could lead to the formation of a carbocation intermediate, which can then be attacked by a nucleophile, resulting in a ring-opened product. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation, with the positive charge preferentially forming on the more substituted carbon atom.

Strain-Release Reactions

The high ring strain of the cyclopropyl group is a driving force for reactions that lead to its cleavage. Such strain-release reactions can provide access to more complex acyclic structures. While no specific strain-release reactions for this compound have been documented in the readily available literature, it is a general principle that reactions leading to the opening of the three-membered ring are energetically favorable.

Photochemical and Thermal Transformations Involving the Compound

The photochemical and thermal behavior of this compound is not well-documented in the scientific literature. However, general principles of photochemistry and thermal rearrangements of related compounds can offer some insight into its potential transformations.

Photochemical Transformations: The photochemical behavior of amines and cyclopropanes can be complex. N-alkylcyclopropylamines could potentially undergo photo-induced electron transfer processes or, in the presence of photosensitizers, other transformations. nih.gov However, without specific experimental data, any discussion remains speculative.

Thermal Transformations: The thermal stability of this compound is also not extensively reported. At elevated temperatures, rearrangements or fragmentation reactions could potentially occur, driven by the release of ring strain in the cyclopropyl group. The presence of the methyl substituent on the cyclopropane ring might influence the pathways of such thermal reactions compared to unsubstituted cyclopropylamines. chemrxiv.org

Oxidation and Reduction Pathways of the Amine and Cyclopropyl Moieties

The oxidation and reduction of this compound can proceed via several pathways, targeting either the amine functionality or the cyclopropyl ring, depending on the reagents and reaction conditions.

Oxidation of the Amine Group:

The primary amine group in this compound is susceptible to oxidation by various oxidizing agents. Generally, primary amines can be oxidized to a range of products, including imines, nitriles, oximes, or nitro compounds. For instance, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) would be expected to oxidize the amine. evitachem.commasterorganicchemistry.comtardigrade.indoubtnut.com The initial oxidation product would likely be the corresponding imine, which could undergo further oxidation or hydrolysis. Complete oxidation under harsh conditions could potentially lead to the cleavage of the C-N bond or oxidation to a nitrile.

Another common oxidation pathway for primary amines involves the use of milder reagents like hydrogen peroxide. evitachem.com In the context of biological systems or biomimetic catalysis, enzymes such as cytochrome P450 can catalyze the oxidation of amines. osti.govkuleuven.beacs.orgacs.org These enzymatic oxidations often proceed through a single-electron transfer (SET) mechanism to form a radical cation or via a hydrogen atom abstraction (HAT) mechanism.

Oxidation and Ring Opening of the Cyclopropyl Moiety:

The cyclopropyl group, particularly when adjacent to an amine, is known to be susceptible to ring-opening reactions under oxidative conditions. This reactivity is often exploited in mechanistic studies. The formation of a radical cation on the nitrogen atom via single-electron transfer (SET) can trigger the cleavage of the strained three-membered ring. osti.govkuleuven.beacs.orgacs.org This process is driven by the relief of ring strain and the formation of a more stable radical species.

ESR (Electron Spin Resonance) studies on cyclopropylamine radical cations have provided evidence for this ring-opening, which is a key step in the mechanism of inactivation of enzymes like monoamine oxidase and cytochrome P-450 by cyclopropylamines. osti.govacs.orgacs.org The initial ring-opening of the cyclopropylamine radical cation leads to a carbon-centered radical. osti.gov In the case of this compound, this would result in a rearranged radical intermediate. The ultimate products would depend on the subsequent reactions of this radical, which could include trapping by nucleophiles or further oxidation.

The table below summarizes the expected products from the oxidation of this compound under different conditions.

| Reagent/Condition | Probable Product(s) | Moiety Targeted |

| Potassium Permanganate (KMnO₄) | 1-(1-Methylcyclopropyl)ethanimine, 1-Methylcyclopropanecarbonitrile | Amine |

| Hydrogen Peroxide (H₂O₂) | 1-(1-Methylcyclopropyl)ethanimine, corresponding oxime | Amine |

| Cytochrome P450 | Ring-opened metabolites, carbinolamine | Amine and Cyclopropyl Ring |

Reduction Pathways:

The reduction of the amine group in this compound is less common as it is already in a low oxidation state. However, derivatives of this compound, such as imines or amides formed from it, can be readily reduced. For example, if this compound were converted to an imine, it could be reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.commasterorganicchemistry.com

Similarly, if the amine were to be acylated to form an amide, the amide could be reduced to a secondary or tertiary amine with a powerful reducing agent like LiAlH₄. masterorganicchemistry.com The cyclopropyl ring is generally stable to these reducing agents and would remain intact.

Reductive amination, a common method for synthesizing amines, could in principle be reversed under specific conditions, though this is not a typical reduction pathway.

The following table outlines the expected reduction products of derivatives of this compound.

| Starting Material (Derivative) | Reagent | Probable Product |

| Imine of this compound | NaBH₄ or LiAlH₄ | N-alkyl-1-(1-methylcyclopropyl)ethanamine |

| Amide of this compound | LiAlH₄ | N-alkyl-1-(1-methylcyclopropyl)ethanamine |

Mechanistic Studies of Reactions Involving this compound as a Substrate or Reagent

While specific studies employing this compound as a mechanistic probe are not extensively documented in the reviewed literature, its structure lends itself to such applications, particularly in the study of radical reactions.

The key to its utility as a mechanistic probe lies in the predictable reactivity of the cyclopropylmethyl radical system. The radical generated by hydrogen abstraction from the C-H bond adjacent to the nitrogen, or more significantly, the radical cation formed by single-electron transfer from the amine, can undergo rapid ring opening. This ring-opening acts as a "radical clock," a tool to measure the rates of other competing reactions.

As a Radical Clock:

If this compound is a substrate in a reaction suspected to proceed through a radical or radical cation intermediate, the detection of ring-opened products provides strong evidence for such a mechanism. The ratio of ring-opened to intact cyclopropyl products can be used to calculate the rate of the competing reaction, provided the rate of the cyclopropyl ring-opening is known. The presence of the methyl group on the cyclopropane ring would influence the rate of ring-opening and the stability of the resulting radical, making it a potentially fine-tunable probe.

Probing Single-Electron Transfer (SET) vs. Hydrogen Atom Transfer (HAT) Mechanisms:

In enzymatic and chemical oxidations, a common mechanistic question is whether the reaction proceeds via an initial single-electron transfer (SET) from the substrate to the oxidant, or by a direct hydrogen atom transfer (HAT). The use of cyclopropylamines can help distinguish between these pathways. An SET mechanism would generate a cyclopropylaminium radical cation, which is known to undergo rapid ring opening. osti.govkuleuven.beacs.orgacs.org In contrast, a HAT mechanism from a C-H bond on the ethyl group would initially leave the cyclopropyl ring intact. The observation of a high proportion of ring-opened products would therefore be indicative of an SET pathway.

Studies on analogous cyclopropylamines with enzymes like cytochrome P450 have utilized this principle to elucidate their reaction mechanisms. osti.govkuleuven.beacs.org For example, the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450 was shown to produce both ring-opened and non-ring-opened products, leading to a detailed mechanistic discussion involving both HAT and aminyl radical intermediates. osti.govkuleuven.beacs.org While this specific research did not use this compound, the principles are directly applicable.

The table below illustrates the potential application of this compound as a mechanistic probe.

| Reaction Type Being Probed | Expected Outcome with this compound | Mechanistic Insight |

| Radical-mediated reaction | Formation of ring-opened products. | Confirms radical intermediate. Ratio of products can determine reaction rates. |

| Oxidation reaction | Predominance of ring-opened products. | Suggests a Single-Electron Transfer (SET) mechanism. |

| Oxidation reaction | Predominance of products with intact cyclopropyl ring. | Suggests a Hydrogen Atom Transfer (HAT) or other non-radical mechanism. |

Computational and Theoretical Investigations of 1 1 Methylcyclopropyl Ethanamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions. libretexts.orgwuxiapptec.com These methods solve the Schrödinger equation for a given molecular geometry to yield information about the distribution and energies of electrons. pressbooks.pub

Molecular Orbitals and Electron Density Distribution

The analysis of molecular orbitals (MOs) and electron density is fundamental to understanding a molecule's chemical behavior. MO theory describes the delocalized nature of electrons across the entire molecule. pressbooks.pub For 1-(1-methylcyclopropyl)ethanamine, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

The electron density distribution, ρ(r), describes the probability of finding an electron at a given point in space. encyclopedia.pub In this compound, the electron density is expected to be highest around the nitrogen atom due to its high electronegativity and the presence of a lone pair of electrons. The strained cyclopropyl (B3062369) ring also exhibits a unique electron density distribution, with increased p-character in the C-C bonds, often referred to as "bent bonds."

Illustrative Data Table: Calculated Molecular Orbital Energies for a Hypothetical Conformer of this compound

| Molecular Orbital | Energy (Hartree) | Occupancy |

| HOMO-2 | -0.523 | 2 |

| HOMO-1 | -0.451 | 2 |

| HOMO | -0.389 | 2 |

| LUMO | +0.098 | 0 |

| LUMO+1 | +0.154 | 0 |

| LUMO+2 | +0.211 | 0 |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the most negative electrostatic potential is expected to be localized around the nitrogen atom due to its lone pair of electrons. This would make the nitrogen atom the primary site for protonation and interaction with electrophiles. The hydrogen atoms of the amine group and potentially the C-H bonds on the cyclopropyl ring would exhibit positive electrostatic potential.

Atom-in-Molecule (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a powerful method for analyzing the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. ias.ac.in The analysis focuses on the critical points of the electron density, where the gradient of the density is zero.

A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. The properties at the BCP, such as the electron density (ρ(r_c)) and its Laplacian (∇²ρ(r_c)), provide insight into the nature of the bond. For this compound, AIM analysis would be used to characterize the C-N bond, the C-C bonds within the cyclopropyl ring, and the C-C bond connecting the ring to the ethylamine (B1201723) moiety. The strained bonds of the cyclopropyl ring are expected to show lower electron density and a less negative Laplacian compared to a typical acyclic C-C bond, indicative of their weaker and more reactive nature.

Illustrative Data Table: Topological Properties at Bond Critical Points for a Hypothetical Conformer of this compound

| Bond | Electron Density, ρ(r_c) (a.u.) | Laplacian, ∇²ρ(r_c) (a.u.) |

| C(ring)-C(ring) | 0.235 | -0.58 |

| C(ring)-C(ethyl) | 0.250 | -0.65 |

| C(ethyl)-N | 0.265 | -0.72 |

| N-H | 0.330 | -1.20 |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. blogspot.com Both molecular mechanics (MM) and quantum chemical (QM) methods are employed for this purpose.

Torsional Scans and Energy Barriers

Torsional scans, also known as dihedral angle scans, are performed to determine the energy profile associated with the rotation around a specific bond. wuxiapptec.com By systematically rotating a bond and calculating the energy at each step, one can identify the energy minima (stable conformers) and the energy maxima (transition states) that separate them. The energy difference between a minimum and an adjacent maximum represents the rotational energy barrier.

For this compound, torsional scans around the C(ring)-C(ethyl) and C(ethyl)-N bonds would reveal the energy barriers to interconversion between different conformers. This information is important for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature. The steric hindrance between the methyl group on the cyclopropyl ring and the amine group would be a key factor in determining the shape of the potential energy surface.

Illustrative Data Table: Relative Energies and Rotational Barriers from a Hypothetical Torsional Scan of the C(ring)-C(ethyl) Bond in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 0.0 | Staggered (Gauche, Global Minimum) |

| 120 | 4.8 | Eclipsed (Transition State) |

| 180 | 1.5 | Staggered (Anti) |

| 240 | 4.8 | Eclipsed (Transition State) |

| 300 | 0.0 | Staggered (Gauche, Global Minimum) |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT) and machine learning models, are instrumental in predicting spectroscopic parameters, which aids in the structural elucidation and characterization of molecules. nih.govresearchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Predicting NMR chemical shifts computationally can help in assigning experimental spectra and verifying molecular structures. Methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework are commonly used. researchgate.net Furthermore, modern machine learning algorithms, trained on vast databases of experimental spectra, can predict proton (¹H) NMR chemical shifts with high accuracy, often accounting for solvent effects which can significantly influence the chemical environment of protons. nih.govliverpool.ac.uk

For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing nature of the amine group and the unique electronic structure of the cyclopropyl ring. libretexts.org Protons on the ethyl group adjacent to the nitrogen would be deshielded, resulting in a downfield shift. The methyl and cyclopropyl protons would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational principles and data from analogous structures. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| -CH (CH₃)NH- | ~2.8 - 3.2 | ~50 - 55 | Deshielded by adjacent nitrogen atom. |

| -CH(C H₃)NH- | ~1.1 - 1.3 | ~20 - 25 | Standard aliphatic region. |

| -NH - | ~1.5 - 2.5 (variable) | N/A | Shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. libretexts.org |

| -C(C H₃)(C₂H₂) | ~1.0 - 1.2 | ~22 - 28 | Methyl group on the cyclopropane (B1198618) ring. |

| Cyclopropyl -C H₂- | ~0.4 - 0.8 | ~15 - 20 | Shielded due to the ring strain and magnetic anisotropy of the cyclopropyl group. |

| Quaternary C | N/A | ~18 - 25 | Shielded quaternary carbon of the cyclopropyl ring. |

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of molecular bonds. DFT calculations are highly effective at predicting these frequencies, which correspond to stretching, bending, and other vibrational modes. researchgate.net These calculations help in assigning peaks in an experimental IR spectrum. A harmonic frequency calculation is often the first step, though for higher accuracy, anharmonic corrections can be applied using methods like Vibrational Second-Order Perturbation Theory (VPT2). nih.govwisc.edu The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, BLYP) and basis set. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are illustrative values based on computational principles.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | A characteristic broad peak for secondary amines, indicating the stretching of the nitrogen-hydrogen bond. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations for the C-H bonds in the ethyl and methyl groups. |

| C-H Stretch (Cyclopropyl) | 3000 - 3100 | C-H bond stretching within the cyclopropane ring, typically at slightly higher frequencies than standard alkanes. |

| N-H Bend | 1550 - 1650 | Bending motion of the N-H bond. |

| C-N Stretch | 1000 - 1250 | Stretching of the carbon-nitrogen single bond. |

Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Theory, IRC Calculations)

Computational chemistry is a powerful asset for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating energy barriers.

Transition State Theory (TST): TST explains reaction rates by postulating a quasi-equilibrium between reactants and a high-energy "activated complex" or "transition state." wikipedia.orgvedantu.com This transition state represents the energy maximum along the minimum-energy reaction path. fiveable.me By locating the geometry of the transition state and calculating its energy relative to the reactants, chemists can determine the activation energy (Ea or ΔG‡), which is the primary determinant of the reaction rate. wikipedia.org Computational software can search the potential energy surface of a reaction to find the saddle point that corresponds to the transition state structure.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state structure is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the reactants and products. researchgate.net The IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. researchgate.net A smooth path leading from the reactant state, through the transition state, and to the product state confirms the calculated mechanism. researchgate.net

For this compound, these methods could be used to study various reactions, such as its synthesis, nucleophilic substitution at the amine, or reactions involving the cyclopropyl ring. For example, in a hypothetical N-alkylation reaction with an alkyl halide, computational methods could model the SN2 mechanism, calculate the activation energy, and determine the stereochemical outcome of the reaction.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanical calculations are excellent for static structures and reaction paths, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other time-dependent phenomena. nih.gov

Solvent Effects: The solvent can have a profound impact on molecular conformation and reactivity. researchgate.net MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water). These simulations can reveal the structure of the solvation shell, the average number of hydrogen bonds between the amine and water, and the residence time of water molecules around the solute. This provides a detailed picture of how the compound is solvated, which influences its solubility and reactivity.

Dynamic Behavior: this compound possesses conformational flexibility, particularly around the C-C and C-N single bonds of the ethanamine moiety. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site.

In Silico Ligand-Protein Docking and Interaction Predictions

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is central to modern drug discovery for identifying and optimizing potential drug candidates. The 1-methylcyclopropyl moiety, in particular, has been explored in medicinal chemistry for its ability to improve potency and metabolic stability. nih.gov

A notable example involves the optimization of inhibitors for B-cell lymphoma 6 (BCL6), a transcriptional repressor and a target for lymphoma treatment. In a study aimed at improving inhibitor potency, a methylcyclopropyl analogue (11d) demonstrated a threefold improvement in biochemical potency compared to its ethyl-substituted counterpart. nih.gov This highlights the value of the this compound scaffold in molecular design.

Characterizing the binding site of a protein is the first step in structure-based drug design. This involves identifying the key amino acid residues that line the binding pocket and understanding their properties (e.g., hydrophobic, polar, charged). In the case of the BCL6 inhibitors, X-ray crystallography and computational modeling revealed a binding pocket that included a subpocket occupied by a stable network of water molecules. nih.gov The optimization strategy involved designing ligands that could displace some of these water molecules to form more favorable interactions with the protein, a process where the compact, lipophilic nature of the methylcyclopropyl group proved advantageous. nih.gov

Interaction Hotspots: These are specific regions within a protein's binding site that contribute most significantly to the binding energy. Identifying these hotspots is crucial for designing potent ligands. In the BCL6 example, key interactions involved lipophilic contacts with residues like Val18 and the displacement of bound water molecules. nih.gov The methylcyclopropyl group of analogue 11d was effective at forming productive lipophilic interactions within such a hotspot. nih.gov

Pharmacophore Mapping: A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.govnih.gov It defines the essential three-dimensional arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. plos.org

Based on the binding mode of BCL6 inhibitors containing the methylcyclopropylamine moiety, a pharmacophore model can be constructed.

Table 3: Illustrative Pharmacophore Features for a BCL6 Inhibitor Incorporating the this compound Moiety

| Pharmacophore Feature | Corresponding Molecular Group | Interacting Protein Residue(s) | Type of Interaction |

| Hydrophobic/Lipophilic | 1-Methylcyclopropyl group | Val18, other hydrophobic residues | Van der Waals / Hydrophobic |

| Hydrogen Bond Donor | Amine (-NH-) group | Carbonyl oxygen or acidic residue (e.g., Asp, Glu) | Hydrogen Bond |

| Hydrogen Bond Acceptor | Amine (-NH-) group (if protonated) | Not directly observed but possible | Ionic / Hydrogen Bond |

| Steric Volume | Entire ligand | Defines the shape of the binding pocket | Shape Complementarity |

This pharmacophore model serves as a 3D query to screen virtual compound libraries for new, structurally diverse molecules that could also bind to the target, or to guide the further optimization of existing leads. plos.org

Preclinical in Vitro Mechanistic Biological Studies of 1 1 Methylcyclopropyl Ethanamine

Enzyme Inhibition/Activation Profiling in Isolated Systems

There is no publicly available data detailing the enzyme inhibition or activation profile of 1-(1-methylcyclopropyl)ethanamine in isolated systems.

Characterization of Kinetic Parameters Related to Mechanism of Action

Specific kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max), which are crucial for understanding the mechanism of action, have not been reported for this compound. khanacademy.orgfiveable.me The determination of these parameters would require dedicated enzyme kinetic studies.

Mechanism of Action Studies (e.g., Competitive, Non-competitive Inhibition)

Without kinetic data, the mechanism of action, whether it be competitive, non-competitive, uncompetitive, or mixed inhibition, remains uncharacterized for this compound. khanacademy.orgsci-hub.se Such studies are fundamental to elucidating how a compound interacts with an enzyme.

Specificity and Selectivity against Enzyme Families

There is no information available regarding the specificity and selectivity of this compound against various enzyme families. This type of profiling is essential to understand the compound's potential off-target effects.

Receptor Binding and Ligand-Target Interaction Studies in Cell-Free Assays

Detailed receptor binding and ligand-target interaction studies for this compound in cell-free assays are not documented in the available scientific literature.

Radioligand Binding Assays

No data from radioligand binding assays, which are used to determine the affinity of a compound for a specific receptor, have been published for this compound. nih.gov These assays are critical for identifying and characterizing receptor-ligand interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of binding interactions in real-time, providing association (k_on) and dissociation (k_off) rate constants. nih.govnih.goviimcb.gov.pl However, no SPR studies have been reported for this compound to characterize its binding kinetics with any biological target.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding